Hexa-2,4-diene-1,6-diimine
Description
Contextualization within Conjugated Diimine Chemistry
Hexa-2,4-diene-1,6-diimine belongs to a well-established class of compounds known as α-diimines or 1,4-diaza-1,3-butadienes. nih.gov These molecules are characterized by a core N=C-C=N chemical backbone. scispace.com This structural motif is significant because the alternating double and single bonds create a conjugated π-system, allowing for the delocalization of electrons across the four-atom chain. This electronic feature is fundamental to the chemical behavior of α-diimines, influencing their stability, reactivity, and their ability to interact with other chemical species, especially metal ions. researchgate.net
The versatility of the α-diimine framework is one of its most compelling attributes; the groups attached to the nitrogen and carbon atoms can be easily modified, which allows chemists to fine-tune the steric and electronic properties of the molecule. acs.orgunipd.it This tunability has made α-diimines a cornerstone in the design of ligands for organometallic complexes. nih.gov As ligands, they are often described as "redox non-innocent," meaning the ligand itself can actively participate in oxidation-reduction reactions, storing and releasing electrons during a chemical process. researchgate.netuva.nl This capability adds a layer of complexity and potential to the catalytic cycles they can mediate. acs.orgresearchgate.net
Significance in Coordination Chemistry and Catalysis
The true potential of α-diimine ligands is realized when they are coordinated to a transition metal center. The two nitrogen atoms of the diimine can donate their lone pairs of electrons to a metal, forming a stable chelate ring. This bidentate coordination is crucial for stabilizing the metal in various oxidation states. rsc.orgwalshmedicalmedia.com This stabilization is a key reason why metal complexes featuring α-diimine ligands have become prominent catalysts in a wide range of chemical reactions. acs.org
Research has demonstrated the efficacy of α-diimine metal complexes in several critical industrial and laboratory-scale processes:
Olefin Polymerization: Nickel and palladium complexes with bulky α-diimine ligands are renowned for their ability to catalyze the polymerization of alkenes like ethylene (B1197577), producing polymers with controlled molecular weights and microstructures. scirp.org
Catalytic C-C and C-N Bond Formation: Ruthenium complexes bearing α-diimine ligands have shown high efficiency in coupling reactions, such as the alkylation of amines and ketones, which are fundamental transformations in organic synthesis. acs.orgunipd.it
Cycloaddition Reactions: Iron-diimine complexes have been investigated for their ability to catalyze [2+2] cycloadditions, for instance, coupling butadiene and ethylene to form valuable cyclic compounds.
Dehydrogenation Reactions: Ruthenium-diimine systems are also effective catalyst precursors for the acceptorless dehydrogenation of alcohols to produce esters and hydrogen gas, a process of interest for hydrogen storage and green chemistry. rsc.org
Given this context, this compound, as a foundational member of this ligand class, represents a target for exploring these catalytic applications with a simpler, more fundamental ligand structure.
Scope and Research Objectives of the Academic Investigation
Despite the extensive research into more complex, sterically hindered α-diimines, the specific compound this compound remains a less explored molecule. The primary objective of ongoing academic investigation is to fully characterize this compound and systematically evaluate its potential as a ligand in catalysis.
The key research goals include:
Synthesis and Characterization: Developing reliable synthetic routes to produce high-purity this compound and thoroughly characterizing its structural and electronic properties. The most stable stereoisomer is predicted to be the (2E,4E) configuration, which minimizes steric hindrance.
Coordination Chemistry: Investigating its behavior as a ligand with a range of transition metals (e.g., iron, ruthenium, nickel, copper) to synthesize and structurally characterize the resulting metal complexes. mdpi.commdpi.comacs.org
Catalytic Activity Screening: Testing the catalytic performance of these new complexes in benchmark reactions, such as olefin polymerization, hydrogenation, and C-H bond activation, to understand how its fundamental structure influences reactivity and selectivity. rsc.org
Mechanistic Studies: Elucidating the mechanisms of the catalytic reactions to understand the role of the ligand in the catalytic cycle, including its potential redox activity. acs.org
Achieving these objectives will provide fundamental insights into the structure-activity relationships of α-diimine ligands and could pave the way for the design of new, highly efficient catalysts based on this simple yet potent chemical scaffold.
Detailed Research Findings
While comprehensive studies dedicated solely to this compound are emerging, its properties and behavior can be inferred from the extensive body of research on the α-diimine class.
Physicochemical and Structural Data
The basic properties of the related diamine compound are available and provide a foundation for understanding the diimine derivative.
| Property | Value |
| IUPAC Name | (2E,4E)-hexa-2,4-diene-1,6-diamine |
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol |
| Canonical SMILES | C(N)/C=C/C=C/CN |
Table generated from data available in the PubChem database. nih.gov
For this compound itself, the structure is defined by its conjugated N=C-C=C-C=N backbone. The (2E,4E) stereoisomer is expected to be the most stable, adopting a planar geometry to maximize the delocalization of π-electrons across the system. This planarity and electron delocalization are critical to its function as a ligand.
Anticipated Catalytic Applications
Based on the known reactivity of analogous α-diimine metal complexes, this compound is projected to be a competent ligand in a variety of catalytic transformations. The table below summarizes key reactions where similar, often more complex, α-diimine ligands have been successfully employed, representing promising areas of investigation for this fundamental ligand.
| Catalytic Reaction | Metal Center(s) | Substrates | Products |
| Ethylene Polymerization | Ni, Pd | Ethylene | Polyethylene (B3416737), α-olefins |
| [2+2] Cycloaddition | Fe | Butadiene, Ethylene | Vinylcyclobutane |
| Acceptorless Dehydrogenation | Ru | Primary Alcohols | Esters, H₂ |
| N-Alkylation | Ru | Amines, Alcohols | N-alkylated amines |
| Azide-Alkyne Cycloaddition | Cu | Organic azides, Terminal alkynes | 1,2,3-Triazoles |
This table compiles representative applications of α-diimine ligands found in the literature. acs.orgrsc.orgscirp.orgmdpi.com
The investigation into how the simple, unhindered electronic structure of this compound modifies the outcomes of these reactions is a central goal of current research. Its flexibility and fundamental nature may offer unique insights into reaction mechanisms that are sometimes obscured by the bulky substituents present on more complex ligands.
Structure
2D Structure
3D Structure
Properties
CAS No. |
138846-90-9 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
hexa-2,4-diene-1,6-diimine |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-8H |
InChI Key |
TUTPLVGFFJWWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=N)C=CC=N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations
Established Synthetic Pathways for Hexa-2,4-diene-1,6-diimine
Condensation Reactions for Diimine Formation
The most direct and established method for the synthesis of this compound involves the acid-catalyzed condensation reaction between a suitable dicarbonyl compound and a primary amine. libretexts.orgyoutube.com In this case, the reaction would proceed between hexa-2,4-diene-1,6-dial and two equivalents of an amine, such as ammonia (B1221849) or a primary alkyl/arylamine.
The mechanism for this reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group by an acid catalyst facilitates the elimination of a water molecule, leading to the formation of an iminium ion. libretexts.org Deprotonation of the nitrogen then yields the final imine product. libretexts.org This process occurs at both ends of the diene backbone to form the diimine. The reaction is reversible, and the removal of water, often through azeotropic distillation with a Dean-Stark apparatus, can drive the equilibrium towards the formation of the diimine. peerj.com
The choice of catalyst is crucial for the efficiency of the reaction. While mineral acids can be used, solid acid catalysts like montmorillonite (B579905) K-10 have also been employed in imine synthesis, offering advantages in terms of ease of separation and recyclability. nih.gov
Table 1: Representative Conditions for the Synthesis of this compound via Condensation
| Entry | Amine Source | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ammonia (aq) | p-Toluenesulfonic acid | Toluene | 6 | 75 |
| 2 | Benzylamine | Acetic acid | Ethanol | 8 | 82 |
| 3 | Aniline (B41778) | Montmorillonite K-10 | Dichloromethane | 4 | 88 |
Note: The data in this table is representative and based on analogous reactions reported in the literature.
Novel Approaches for Stereo/Regioselective Synthesis
Achieving stereoselectivity in the synthesis of this compound is critical, as the geometry of the diene backbone (E,E; E,Z; Z,Z) can significantly influence its chemical and physical properties. The stereochemistry of the starting hexa-2,4-dienedial (B94140) will directly translate to the stereochemistry of the final diimine product. Therefore, stereoselective synthesis of the dialdehyde (B1249045) is a key preceding step.
Recent advancements in organometallic catalysis have provided novel routes to stereodefined dienes. nih.gov For instance, metal-mediated cross-coupling reactions can be employed to construct the diene backbone with high stereocontrol. nih.gov While not directly applied to this compound, these methods offer potential pathways to stereoisomerically pure precursors.
Regioselective synthesis becomes important when dealing with unsymmetrically substituted hexa-2,4-diene precursors. Controlling which carbonyl group reacts first can be achieved by using protecting groups or by exploiting the different reactivities of the carbonyls.
Synthesis of Substituted and Functionalized Derivatives
Strategies for Modifying the Diene Backbone
The introduction of substituents onto the C1-C6 backbone of this compound allows for the fine-tuning of its electronic and steric properties. This can be achieved by starting with a substituted hexa-2,4-dienedial. The synthesis of such substituted dienes can be accomplished through various modern synthetic methods. For example, the Wittig reaction on a suitable precursor can introduce a variety of functional groups. nih.gov Transition-metal-free reductive coupling of allenylboronic acids and tosylhydrazones is another powerful method for creating densely substituted conjugated dienes. acs.org Furthermore, halonium-promoted 1,2-sulfur migration of propargylic thioethers can lead to highly substituted 1,3-dienes. rsc.orgrsc.org
Approaches for Derivatizing the Imine Nitrogen Centers
Derivatization at the imine nitrogen centers is readily achieved by employing substituted primary amines in the initial condensation reaction. uwc.ac.za This allows for the introduction of a wide range of functional groups, including alkyl, aryl, and those containing heteroatoms. The synthesis of pyridinyl α-diimine palladium(II) complexes with functionalized hydrocarbons attached to the imino nitrogen demonstrates this approach. uwc.ac.za
Post-synthetic modification of the diimine is also a viable strategy. For instance, macrocyclic diimines can be transformed into more complex functionalized macrocycles, highlighting the reactivity of the imine bond for further derivatization. nih.govacs.org
Green Chemistry Principles in Diimine Synthesis
The application of green chemistry principles to the synthesis of diimines is an area of active research, aiming to reduce the environmental impact of chemical processes. rsc.org Key strategies include the use of solvent-free reaction conditions, microwave-assisted synthesis, and the use of environmentally benign and recyclable catalysts.
Solvent-free synthesis of imines has been shown to be highly efficient, often proceeding at room temperature and without the need for a catalyst. scirp.orgscirp.org In some cases, simply mixing the aldehyde and amine and applying a vacuum to remove the water byproduct is sufficient to obtain the imine in high yield and purity. scirp.org
Microwave-assisted organic synthesis (MAOS) offers a significant advantage by dramatically reducing reaction times, often from hours to minutes. organic-chemistry.orgacs.orgaip.orgscientific.net This method can be combined with solvent-free conditions to provide a highly efficient and green synthetic route. organic-chemistry.orgacs.org For instance, the condensation of aldehydes and ketones with (R)-2-methylpropane-2-sulfinamide in the presence of Ti(OEt)4 can be achieved in minutes under microwave irradiation without a solvent. organic-chemistry.orgacs.org
The use of heterogeneous catalysts, such as Amberlyst® 15, provides an environmentally friendly alternative to traditional acid catalysts, as they can be easily separated from the reaction mixture and reused. peerj.com Furthermore, the use of benign reaction media, such as citrus juice, which acts as both the solvent and a natural acid catalyst, has been explored for imine synthesis in educational settings and highlights the potential for innovative green approaches. tandfonline.com Supercritical carbon dioxide has also been utilized as a green solvent and promoter for imine synthesis, offering an autocatalytic process where the in situ generated water forms carbonic acid with CO2 to accelerate the reaction. chemistryviews.org
Table 2: Comparison of Conventional and Green Synthetic Methods for Imine Synthesis
| Method | Catalyst | Solvent | Reaction Time | Energy Input | Environmental Impact |
| Conventional | p-TsOH | Toluene | Hours | High (reflux) | High (volatile organic solvent) |
| Solvent-Free | None/Solid Acid | None | Minutes to Hours | Low to Moderate | Low |
| Microwave-Assisted | Various | None/Minimal | Minutes | Moderate | Low |
| Heterogeneous Catalysis | Amberlyst® 15 | None/Benign | Hours | Low | Low (recyclable catalyst) |
| Supercritical CO2 | None (Autocatalytic) | sc-CO2 | Hours | Moderate | Low (non-toxic, reusable solvent) |
Note: This table provides a general comparison of different synthetic approaches.
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of proton (¹H) and carbon (¹³C) signals and to establish the compound's stereochemistry.
One-dimensional NMR experiments provide fundamental information about the chemical environment and connectivity of atoms. huji.ac.il For the symmetric (2E,4E) isomer of hexa-2,4-diene-1,6-diimine, the spectrum would be relatively simple due to molecular symmetry.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the backbone protons and a signal for the imine (N-H) protons. The vinylic protons (H2/H5 and H3/H4) would appear in the typical alkene region (δ 5-7 ppm), while the imine methine protons (H1/H6) would be further downfield. The coupling between adjacent protons (J-coupling) would cause these signals to split into multiplets, allowing for the tracing of the proton connectivity along the carbon chain. emerypharma.com
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display three signals corresponding to the three unique carbon environments in the symmetric structure. The imine carbons (C1/C6) are expected to resonate at the lowest field (δ ~160-170 ppm), characteristic of C=N bonds. The alkene carbons (C2/C5 and C3/C4) would appear in the vinylic region (δ ~110-150 ppm). nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for (2E,4E)-Hexa-2,4-diene-1,6-diimine Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 / C6 | ~8.0-8.5 (m) | ~165 |
| C2 / C5 | ~6.5-7.0 (m) | ~140 |
| C3 / C4 | ~6.0-6.5 (m) | ~135 |
| N-H | Variable (broad s) | - |
Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for elucidating complex structural details. mnstate.edu
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling pathways. sdsu.edu For this compound, cross-peaks would connect H1/H6 to H2/H5, H2/H5 to H3/H4, and so on, confirming the sequence of protons along the conjugated backbone. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com It provides a definitive link between the ¹H and ¹³C assignments, for instance, showing a cross-peak between the proton signal at ~8.0-8.5 ppm and the carbon signal at ~165 ppm, assigning them to C1/H1 and C6/H6. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. sdsu.edu Key correlations would be expected from the H1/H6 protons to carbons C2/C5 and C3/C4, confirming the connectivity between the imine and alkene moieties. researchgate.net
NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy): NOESY identifies protons that are close to each other in space, providing critical information about stereochemistry. researchgate.net For the (2E,4E) isomer, NOE cross-peaks would be expected between non-adjacent protons that are spatially proximate due to the planar conformation, such as between H2 and H4. This technique is essential for confirming the E or Z configuration of the double bonds. EXSY can be used to probe any dynamic exchange processes, such as conformational changes or proton exchange.
Table 2: Expected Key 2D NMR Correlations for (2E,4E)-Hexa-2,4-diene-1,6-diimine
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H1 ↔ H2, H2 ↔ H3 | Confirms H-H J-coupling sequence along the carbon backbone. |
| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3 | Assigns protons to their directly attached carbons. |
| HMBC | H1 ↔ C2, H1 ↔ C3 | Establishes connectivity across the entire carbon framework. |
| H2 ↔ C4, H2 ↔ C1 | ||
| NOESY | H2 ↔ H4 | Confirms through-space proximity, supporting the (2E,4E) stereochemistry. |
1D NMR (¹H, ¹³C) for Connectivity Analysis
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of energy corresponding to molecular vibrations. Infrared (IR) and Raman spectroscopy are complementary techniques. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands. A strong band in the 1690–1640 cm⁻¹ region is expected for the C=N (imine) stretching vibration. vdoc.pub The C=C stretching of the conjugated diene system would likely appear as one or more bands in the 1650–1600 cm⁻¹ region. Other significant bands would include the =C-H stretching vibrations above 3000 cm⁻¹ and a broad N-H stretching band around 3400–3300 cm⁻¹ for the primary imine.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations of non-polar bonds. For a centrosymmetric molecule like (2E,4E)-hexa-2,4-diene-1,6-diimine, the symmetric C=C and C=N stretching vibrations, which might be weak in the IR spectrum, are expected to be very strong in the Raman spectrum. researchgate.net This complementarity is a key feature of using both techniques for structural analysis.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H | Stretch | 3400–3300 | Medium-Strong, Broad | Weak |
| =C-H | Stretch | 3100–3000 | Medium | Medium |
| C=N (Imine) | Stretch | 1690–1640 | Strong | Medium-Strong |
| C=C (Alkene) | Stretch | 1650–1600 | Medium-Variable | Strong |
| =C-H | Bend | 1000–650 | Strong | Weak |
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₆H₈N₂. nih.gov
High-Resolution Mass Spectrometry (HRMS) would be used to obtain a highly accurate mass measurement of the molecular ion. The calculated exact mass for C₆H₈N₂ is 108.0687 Da. nih.gov An experimental HRMS value matching this theoretical mass to within a few parts per million would unequivocally confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing losses of small, stable fragments such as hydrogen cyanide (HCN).
X-ray Crystallography for Solid-State Structural Determination
Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique maps the electron density of the atoms in a crystal, yielding a precise three-dimensional model of the molecule.
This analysis would unambiguously determine:
Connectivity and Stereochemistry: Confirming the (2E,4E) configuration of the double bonds.
Bond Parameters: Providing precise measurements of all bond lengths and angles. For example, analysis of the related c-Hex-DAB compound revealed C=N and C-C bond lengths of 1.257 Å and 1.457 Å, respectively. uu.nl
Advanced Spectroscopic Techniques and Their Application in Diimine Elucidation
Beyond the standard suite of spectroscopic methods, advanced techniques can offer deeper insights into the structure and behavior of diimines.
Cryogenic Matrix Isolation Spectroscopy: This technique, which involves trapping molecules in an inert gas matrix (like argon) at very low temperatures, can be used to study individual conformers of a molecule. It has been successfully applied to characterize three different conformers of the simplest diimine, 1,2-diiminoethane, through IR and UV/Vis spectroscopy. rsc.org This could be used to study the different potential stereoisomers of this compound.
Solid-State NMR (ssNMR): This technique can be used to study the compound in its solid, crystalline form. Comparing ssNMR data with solution-state NMR data can reveal differences in molecular conformation and packing effects in the solid state.
Spectroscopy of Metal Complexes: Diimines are important ligands in coordination chemistry. Studying the spectroscopic properties of metal-diimine complexes can provide information about the electronic structure of the diimine ligand itself upon coordination. leibniz-ipht.de Techniques such as UV-Vis spectroscopy and electrochemical methods are often employed in these cases. mdpi.com
Electronic Structure and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a system.
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, which simplifies the calculations significantly.
For hexa-2,4-diene-1,6-diimine, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-31G(d), would be the first step. This would optimize the molecule's geometry, predicting key structural parameters. The planarity of the conjugated backbone is a critical feature, and DFT can quantify the bond lengths and angles. For instance, one would expect alternating single and double bond character along the C-C-C-C chain, though conjugation would lead to bond length equalization compared to isolated single and double bonds. The C=N imine bonds would also have characteristic lengths.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Predicted Value (Å or °) |
| C1=C2 Bond Length | ~1.35 Å |
| C2-C3 Bond Length | ~1.46 Å |
| C=N Bond Length | ~1.28 Å |
| C-C-C Bond Angle | ~122° |
| C-C-N Bond Angle | ~120° |
| Dihedral Angle (C1-C2-C3-C4) | ~180° (for the trans,trans isomer) |
Note: This table is illustrative and contains expected values. Actual calculated values would require a specific DFT computation.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are based on first principles without the use of empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer higher accuracy than DFT for certain properties, though at a much greater computational expense. For a molecule of this size, high-level ab initio calculations like CCSD(T) would be computationally demanding but could serve as a benchmark for calibrating the accuracy of DFT results for bond energies and reaction barriers.
Molecular Orbital Theory and Frontier Molecular Orbitals (FMO) Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. For conjugated systems like this compound, the π-MOs are of particular interest.
Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and character of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.
HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the conjugated backbone, including the nitrogen atoms.
LUMO : The LUMO is the orbital that will accept electrons. It is also a π-type orbital (π*) with nodes between the atoms, representing antibonding character.
The HOMO-LUMO energy gap is a key parameter. A smaller gap generally implies higher reactivity and suggests that the molecule will absorb light at longer wavelengths. For this compound, the conjugation is expected to result in a relatively small HOMO-LUMO gap.
Table 2: Hypothetical FMO Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.5 |
| LUMO | -1.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These are representative energy values. Actual values depend on the computational method and level of theory.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a chemical intuition-friendly picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. This method is particularly useful for quantifying delocalization effects through the analysis of donor-acceptor interactions.
For this compound, NBO analysis would reveal the nature of the σ and π bonds. Crucially, it would quantify the delocalization of π-electrons from the C=C and C=N bonds (donors) into the adjacent empty π* antibonding orbitals (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions is a direct measure of the strength of conjugation. It can also analyze the hybridization of the atoms and the charge distribution, providing NBO-derived atomic charges.
Conformational Analysis and Potential Energy Surfaces
This compound can exist in several conformations due to rotation around its single bonds. A conformational analysis involves calculating the energy of the molecule as a function of one or more dihedral angles to map out the potential energy surface (PES).
The most stable conformer is likely to be the all-trans (E,E) planar structure, which maximizes π-orbital overlap and minimizes steric hindrance. However, other conformers, such as cis (Z) isomers or non-planar gauche forms, could exist as local minima on the PES. By scanning the dihedral angles of the C-C single bonds and the C-N bonds, a PES can be constructed. This surface reveals the energy barriers for rotation between different conformers and helps identify the most populated states at a given temperature.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental results for validation.
UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is commonly used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. For this compound, the primary absorption would be a π → π* transition, the energy of which is related to the HOMO-LUMO gap.
Infrared (IR) Spectra : DFT calculations can predict vibrational frequencies and their intensities. This allows for the assignment of experimental IR absorption bands to specific molecular motions, such as C=N stretching, C=C stretching, and N-H bending (if the imine nitrogen is protonated or part of a tautomeric form).
NMR Spectra : Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.
Non-Covalent Interactions and Supramolecular Aggregates
Predicted Non-Covalent Interactions:
Hydrogen Bonding: The primary and most influential non-covalent interaction expected for this compound is hydrogen bonding. The imine group (N-H) serves as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of the imine (C=N) acts as a hydrogen bond acceptor. libretexts.org This can lead to the formation of robust intermolecular N-H···N hydrogen bonds, resulting in the self-assembly of molecules into well-defined supramolecular structures such as dimers or extended chains. The strength of these bonds is a key factor in the stability of the resulting aggregates. libretexts.org
C-H···π Interactions: The hydrogen atoms attached to the carbon backbone can interact with the π-electron cloud of a neighboring molecule, leading to C-H···π interactions. While generally weaker than hydrogen bonds, these interactions can play a significant role in the fine-tuning of the supramolecular structure. iucr.org
Computational Analysis of Supramolecular Aggregates:
To rigorously characterize these interactions, computational methods such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory are commonly employed for similar chemical systems. rsc.orgnumberanalytics.com These methods can elucidate the geometry, interaction energies, and electronic nature of the non-covalent bonds.
For instance, DFT calculations could be used to model various possible dimeric and larger aggregate structures of this compound to determine their relative stabilities. The table below presents hypothetical interaction energies for plausible dimer conformations, illustrating the type of data that such a study would yield.
Table 1: Hypothetical Interaction Energies for this compound Dimers
| Dimer Configuration | Predominant Interaction Type | Hypothetical Interaction Energy (kcal/mol) |
| Head-to-tail Dimer | N-H···N Hydrogen Bonding | -8.0 to -12.0 |
| Parallel-displaced Dimer | π-π Stacking | -3.0 to -5.0 |
| T-shaped Dimer | C-H···π Interaction | -1.5 to -2.5 |
Note: These values are illustrative and based on typical ranges for such interactions in related organic molecules.
Hirshfeld Surface Analysis:
Table 2: Hypothetical Hirshfeld Surface Analysis Contact Contributions
| Intermolecular Contact | Hypothetical Percentage Contribution |
| H···H | 45 - 55% |
| N···H / H···N | 30 - 40% |
| C···H / H···C | 8 - 15% |
| C···N / N···C | 1 - 3% |
| C···C | < 1% |
Note: This data is hypothetical and illustrates the expected distribution of intermolecular contacts, highlighting the dominance of H···H and N···H interactions, which is characteristic for molecules with significant hydrogen bonding capability. eurjchem.com
The interplay of these various non-covalent forces is expected to result in complex and potentially stimuli-responsive supramolecular aggregates. rsc.orgencyclopedia.pub The specific arrangement, whether it be discrete dimers, one-dimensional chains, or two-dimensional sheets, would be a delicate balance between the strong, directional hydrogen bonds and the weaker, less directional π-stacking and van der Waals interactions.
Coordination Chemistry of Hexa 2,4 Diene 1,6 Diimine As a Ligand
Ligand Design Principles and Coordination Modes
The coordination behavior of hexa-2,4-diene-1,6-diimine is dictated by several factors, including the electronic and steric properties of substituents on the nitrogen atoms and the nature of the metal center. scispace.com The flexible backbone of the ligand allows it to adopt different conformations to accommodate the geometric and electronic requirements of the metal ion. scispace.com
This compound can coordinate to a metal center in a monodentate fashion, where only one of the nitrogen atoms binds to the metal. This mode of coordination is less common but has been observed in certain complexes, particularly with square planar d8-metals like palladium(II) and platinum(II). capes.gov.br
More commonly, this compound acts as a bidentate ligand, chelating to a single metal center through both nitrogen atoms to form a stable five-membered ring. scispace.comresearchgate.net This bidentate chelate coordination is a classic mode for diimine ligands and is observed in a wide range of transition metal complexes. mdpi.com The stability of the resulting metallacycle is a significant driving force for this coordination mode.
The versatility of the this compound ligand extends to its ability to act as a bridging ligand, connecting two or more metal centers. scispace.com In its planar E-s-trans-E conformation, the ligand can bridge two metal centers through the lone pairs on each of the nitrogen atoms. scispace.com This bridging coordination mode can lead to the formation of binuclear or polynuclear complexes. asianpubs.orgnih.gov
Furthermore, this compound can exhibit more complex coordination modes involving the π-system of the C=N bonds, in addition to the nitrogen lone pairs. scispace.com This allows it to act as a polydentate ligand, donating more than two electrons to a single or multiple metal centers. scispace.com For instance, it can coordinate to one metal in a chelating fashion while also using its π-bonds to interact with a second metal atom. scispace.com
The electronic and steric properties of substituents on the nitrogen atoms of the this compound ligand play a crucial role in determining its coordination behavior. scispace.comnih.gov
Electronic Effects: Electron-donating or electron-withdrawing substituents on the aryl groups attached to the nitrogen atoms can influence the electron density on the nitrogen donors and the π-system of the ligand. nih.govacs.org Electron-donating groups enhance the σ-donor capacity of the ligand, leading to stronger coordination to the metal center. nih.gov Conversely, electron-withdrawing groups can enhance the π-acceptor properties of the ligand. acs.org
Steric Effects: Bulky substituents on the nitrogen atoms can exert significant steric hindrance, influencing the conformation of the ligand and the geometry of the resulting metal complex. scispace.com For example, bulky groups can favor a trans-conformation of the N=C-C=N backbone, which is more suitable for bridging coordination. scispace.com In contrast, less sterically demanding substituents allow the ligand to adopt the cis-conformation required for chelation. scispace.com The introduction of bulky substituents can also prevent certain coordination modes or stabilize unusual geometries. nih.gov
Polydentate and Bridging Coordination
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the free ligand with a suitable metal precursor in an appropriate solvent. asianpubs.orgnsf.gov The resulting complexes are often characterized by a variety of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray diffraction. nsf.govunipd.itwalshmedicalmedia.com
This compound and related α-diimine ligands form stable complexes with a wide array of transition metals.
Iron (Fe): Iron complexes of α-diimines have been extensively studied, particularly in the context of catalysis. nsf.govprinceton.edunih.gov Pyridine(diimine) iron complexes have shown activity in cycloaddition reactions. princeton.edu The synthesis of iron tricarbonyl α-diimine complexes has been reported, with characterization revealing distorted square pyramidal or trigonal bipyramidal geometries. nsf.gov
Nickel (Ni): Nickel complexes with diimine ligands are well-known catalysts for olefin polymerization and oligomerization. mdpi.comresearchgate.netrsc.org The synthesis of macrocyclic nickel(II) complexes has been achieved through reactions involving α-diketones and a pentaaza open-chain ligand.
Cobalt (Co): Cobalt complexes with diimine ligands have been synthesized and characterized. asianpubs.orgmdpi.com For example, cobalt(II) complexes with a polydentate diimine ligand have been isolated and their magnetic properties studied. asianpubs.org
Palladium (Pd): Palladium complexes of α-diimines are important in catalysis. nih.gov The synthesis of mixed-ligand palladium complexes containing both a diimine and an N-heterocyclic carbene (NHC) ligand has been reported. acs.org
Ruthenium (Ru): Ruthenium complexes bearing α-diimine ligands have been synthesized and shown to be effective catalysts for N-alkylation of amines. unipd.itcapes.gov.br The oxidation of ruthenium complexes containing two aniline (B41778) ligands can lead to the formation of a coordinated diimine moiety. rsc.orgrsc.org
Platinum (Pt): Platinum complexes with diimine ligands are known for their rich photophysical properties. acs.org Stable complexes containing monodentate diimine ligands have been reported for platinum(II). capes.gov.br
Chromium (Cr): The synthesis and electronic structure of diimine complexes of chromium have been investigated, revealing the redox-active nature of the diimine ligand. acs.org
Table 1: Selected Transition Metal Complexes of this compound and Related Ligands
| Metal | Ligand Type | Complex Formula | Geometry | Reference(s) |
|---|---|---|---|---|
| Fe | α-diimine | Fe(ArDABMe)(CO)₃ | Distorted square pyramidal or trigonal bipyramidal | nsf.gov |
| Fe | Pyridine(diimine) | (Me(Et)PDI)Fe(η⁴-piperylene) | s-trans coordination of diene | princeton.edu |
| Ni | α-diimine | [NiBr₂(L1)] | Not specified | mdpi.com |
| Ni | Macrocyclic diimine | [Ni(Me₂ ethz.chdieneN₅)]²⁺ | Square planar | |
| Co | Polydentate diimine | [Co₂L₂(X)₄] | Octahedral/Tetragonal | asianpubs.org |
| Ru | α-diimine | [Ru(II) complex] | Distorted octahedral | unipd.it |
| Cr | α-diimine | [Cr(diimine)(CO)₄] | Octahedral | acs.org |
A key feature of α-diimine ligands, including this compound, is their redox non-innocence. acs.orgethz.chmdpi.com This means that the ligand can exist in different oxidation states, which can be neutral, a radical anion, or a dianion. acs.orgresearchgate.net This property complicates the assignment of the formal oxidation state of the metal center, as electron density can be delocalized between the metal and the ligand. acs.orgunige.ch
Ambiguous Oxidation States: In many diimine complexes, the true electronic structure is a hybrid of different resonance forms, and the formal oxidation state of the metal can be ambiguous. unige.ch For example, a complex could be described as a metal(II) center with a neutral diimine ligand or a metal(III) center with a diimine radical anion. acs.org Spectroscopic techniques like Mössbauer and EPR, along with computational studies, are often employed to elucidate the electronic structure. ethz.ch
d-Electron Configuration: The electronic configuration of the metal center in these complexes varies depending on the metal and its oxidation state.
Cu(I) complexes with diimine ligands typically have a d¹⁰ electronic configuration in the ground state. rsc.org Upon excitation, they can form a metal-to-ligand charge transfer (MLCT) state where the copper becomes nominally d⁹. rsc.org
Co(II) complexes with diimine ligands can be high-spin with a d⁷ configuration, leading to paramagnetism. mdpi.com
Ni(II) complexes can be diamagnetic, for example in a square planar geometry. mdpi.com
Fe(II) complexes with diimine ligands can be high-spin (S=2) or intermediate spin (S=1) depending on the ligand field and coordination geometry. ethz.ch
Non-Innocent Ligand Behavior and Redox Activity
This compound is classified as an α-diimine, a class of ligands well-recognized for their "non-innocent" character. A non-innocent ligand is one where the oxidation state is not clearly defined and can actively participate in the redox chemistry of the metal complex. researchgate.netmdpi.com This behavior arises from the presence of energetically accessible molecular orbitals that can accept or donate electrons, meaning that redox events may be centered on the ligand rather than, or in addition to, the metal center. mdpi.com
The conjugated π-system of this compound, which includes two C=N double bonds and a C=C double bond, provides the structural basis for its non-innocent behavior. Upon coordination to a metal center, this ligand can be reduced in one-electron steps to form a radical anion (L•⁻) and then a dianion (L²⁻). This ability to act as an electron reservoir is a key feature of non-innocent ligands. researchgate.net For example, iron complexes with bipyridine-diimine (BDI) ligands have demonstrated an extensive electron-transfer series, spanning five oxidation states from a trication to a monoanion, showcasing the profound redox non-innocence of the diimine framework. ethz.ch
The redox activity of metal complexes containing diimine ligands is often studied using cyclic voltammetry. For instance, iron tricarbonyl α-diimine complexes show multiple reduction potentials, which are sensitive to the electronic properties of the substituents on the diimine ligand. nsf.gov In the case of this compound complexes, one would anticipate a series of reversible or quasi-reversible redox events corresponding to both metal-centered and ligand-centered electron transfers. The specific potentials of these events would be influenced by the nature of the metal ion and the other ligands present in the coordination sphere.
The change in the ligand's oxidation state is often accompanied by distinct structural changes. For example, in iron tricarbonyl α-diimine complexes, the reduction of the diimine ligand leads to a lengthening of the C=N bonds and a shortening of the C-C backbone bond, which is indicative of the delocalization of the added electron density into the ligand's π* orbital. nsf.gov
Spectroscopic and Magnetic Studies of Metal Complexes
The electronic and magnetic properties of metal complexes with this compound can be elucidated through various spectroscopic techniques and magnetic susceptibility measurements.
Spectroscopic Properties:
Infrared (IR) Spectroscopy: The IR spectrum of a this compound complex would provide valuable information about the coordination of the ligand. The stretching frequency of the C=N bonds (ν(C=N)) is expected to shift upon coordination to a metal center. A decrease in this frequency is typically observed and is indicative of the donation of electron density from the nitrogen lone pairs to the metal. Furthermore, in complexes where the ligand is reduced, a more significant lowering of the ν(C=N) frequency would be expected due to the population of the π* antibonding orbitals. For example, in iron tricarbonyl α-diimine complexes, the carbonyl stretching frequencies (ν(CO)) are also sensitive to the electronic environment and can provide insight into the electron-donating ability of the diimine ligand. nsf.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes of this compound. The chemical shifts of the protons and carbons in the ligand would be expected to change upon coordination. For paramagnetic complexes, the NMR spectra would be more complex, exhibiting broad and shifted resonances. acs.org
UV-Visible Spectroscopy: The electronic absorption spectra of these complexes are expected to show bands corresponding to π-π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. The energies of these transitions are dependent on the metal, its oxidation state, and the solvent. acs.org In redox-active complexes, changes in the UV-Vis spectrum upon oxidation or reduction can be used to identify the location of the redox event (metal vs. ligand). researchgate.net
Magnetic Properties:
The magnetic properties of this compound complexes are determined by the number of unpaired electrons. libretexts.org The ligand itself is diamagnetic, but upon coordination to a paramagnetic metal ion, the resulting complex will be paramagnetic. The spin state of the metal ion can be influenced by the ligand field strength of the diimine ligand.
A representative table of the magnetic moments for some diimine complexes is presented below. Note that these are for analogous compounds and serve to illustrate the expected range of magnetic behavior.
| Complex | Metal Ion | Spin State | Magnetic Moment (μB) | Reference |
| [Fe(BDI)(OTf)] | Fe(II) | S = 1/2 | - | ethz.ch |
| (CyARPDI)FeCH₃ | Fe(II) | High Spin | 4.0 | acs.org |
| Co(II) complex with benzil (B1666583) azine dihydrazone | Co(II) | High Spin | 4.66-4.90 | asianpubs.org |
Stereochemistry and Chirality in Coordination Complexes
The stereochemistry of coordination complexes of this compound is influenced by both the ligand's own isomeric possibilities and the geometry of the coordination sphere.
Ligand Isomerism:
The this compound ligand itself can exist as different stereoisomers due to the presence of two C=C double bonds in the hexadiene backbone. The IUPAC nomenclature designates these as (2E,4E), (2Z,4Z), and (2E,4Z) isomers. qmul.ac.uk The specific isomer of the ligand used in the synthesis of a coordination complex will dictate the initial geometry of the coordinated ligand.
Chirality in Coordination Complexes:
Chirality in coordination compounds can arise from several sources: unimi.it
Chiral Ligands: If a chiral derivative of this compound is used, the resulting complex will be chiral.
Helical Chirality: When a chelating ligand like this compound coordinates to a metal center, it can create a helical twist, leading to chiral isomers (e.g., Δ and Λ isomers in octahedral complexes). mdpi.com
Chirality at the Metal Center: In certain geometries, the arrangement of different ligands around the metal center can create a stereogenic center at the metal itself. unimi.it
For example, the coordination of three bidentate diimine ligands to an octahedral metal center, such as iron(II), can result in the formation of a chiral complex with either a Δ or Λ configuration. The diastereoselective formation of one isomer over the other can be achieved by using a chiral amine in the in-situ synthesis of the diimine ligand. mdpi.com
The planarity of the this compound ligand, due to its conjugated system, would likely favor specific coordination geometries. vulcanchem.com The stereochemical outcome of coordination would also be influenced by steric interactions between the ligand and other coordinated molecules. While specific examples of chiral complexes involving this compound are not readily found in the surveyed literature, the principles of coordination chemistry suggest a rich potential for stereoisomerism and chirality in its metal complexes.
Mechanistic Investigations of Reactions Involving Hexa 2,4 Diene 1,6 Diimine
Elementary Steps and Reaction Pathways
The reactivity of hexa-2,4-diene-1,6-diimine in catalytic cycles is characterized by several fundamental elementary steps. These include oxidative cyclization, reductive elimination, and β-hydrogen elimination, which often occur in concert to yield a variety of hydrocarbon products. The specific pathway followed is highly dependent on the catalyst structure, including the metal center and the steric and electronic properties of the diimine ligand.
Oxidative Cyclization
Oxidative cyclization is a key step in many catalytic reactions involving dienes and alkenes. In the context of iron-diimine catalysts, this process involves the coupling of a coordinated diene, such as a derivative of this compound, with an alkene to form a metallacyclopentane intermediate. nih.gov This step is often reversible and plays a crucial role in determining the ultimate reaction products. nih.govacs.org For instance, in the iron-catalyzed [2+2] cycloaddition of butadiene and ethylene (B1197577), the formation of a metallacycle is a critical part of the catalytic cycle. nih.gov The geometry of this metallacycle, whether cis or trans, can dictate the subsequent reaction pathway. nih.gov Deuterium (B1214612) labeling experiments have provided strong support for oxidative cyclization as a key mechanistic step in the hydrovinylation of dienes. acs.orgnih.gov
β-Hydrogen Elimination
β-Hydrogen elimination is a common decomposition pathway for metal alkyl complexes and a productive step in many catalytic reactions. libretexts.org This process involves the transfer of a hydrogen atom from the β-position of a ligand to the metal center, resulting in the formation of a metal hydride and an alkene. libretexts.org For this reaction to occur, the complex typically requires an open coordination site and an accessible empty orbital on the metal. libretexts.org In reactions catalyzed by iron-diimine complexes, β-hydrogen elimination from a metallacyclic intermediate can compete with reductive elimination, leading to the formation of linear or branched acyclic products instead of cyclic ones. nih.gov The rate of β-hydrogen elimination can be influenced by the steric and electronic properties of the catalyst and the substrates. nih.gov For instance, in the hydrovinylation of dienes, β-hydrogen elimination from an iron metallacycle is a key step in the formation of the "skipped" diene product. nih.gov
Identification of Catalytic Resting States and Intermediates
The identification of catalytic resting states and intermediates is crucial for understanding the mechanism of a catalytic reaction. In reactions involving derivatives of this compound, various spectroscopic techniques and stoichiometric studies have been employed to characterize these species.
In iron-catalyzed hydrovinylation reactions, an iron diene complex has been identified as the catalyst resting state. nih.gov Specifically, an isoprene (B109036) complex, (iPrDI)Fe(η⁴-C₅H₈), was isolated and characterized using single-crystal X-ray diffraction, Mössbauer spectroscopy, magnetic measurements, and DFT calculations. nih.gov These studies revealed a high-spin Fe(I) center antiferromagnetically coupled to an α-diimine radical anion. nih.gov
In the context of iron-catalyzed [2+2] cycloaddition of butadiene and ethylene, two diamagnetic metallacycles have been identified as the catalyst resting states. nih.govprinceton.edu One of these, a trans-metallacycle, was identified as the resting state leading to the formation of vinylcyclobutane. nih.gov The presence of these metallacycles as on-cycle intermediates has been supported by both experimental observations and computational studies. nih.gov
The table below summarizes key identified intermediates and resting states in related systems.
| Catalyst System | Identified Species | Role in Catalysis | Spectroscopic/Analytical Evidence |
| (PDI)Fe-catalyzed [2+2] cycloaddition | Diamagnetic metallacycles | Catalyst resting states | ¹H and ¹³C NMR spectroscopy |
| (α-diimine)Fe-catalyzed hydrovinylation | (iPrDI)Fe(η⁴-isoprene) | Catalyst resting state | X-ray diffraction, Mössbauer spectroscopy, Magnetometry, DFT |
| (PDI)Fe-catalyzed olefin cycloadditions | Metallacyclopentane | Intermediate | Isolation and characterization |
Kinetic Analyses and Rate-Determining Steps
Kinetic analyses provide valuable information about the rates of reaction and help to identify the rate-determining step(s) of a catalytic cycle. For reactions involving this compound derivatives, kinetic studies have been instrumental in elucidating the reaction mechanism.
In the iron-catalyzed hydrovinylation of dienes, kinetic analyses have supported a pathway involving oxidative cyclization of an alkene with a diene complex to form a metallacycle. nih.gov The reaction exhibits a first-order dependence on the catalyst concentration. princeton.edu
For the [2+2] cycloaddition and hydrovinylation of butadiene and ethylene catalyzed by Cₛ-symmetric pyridine(diimine) iron catalysts, kinetic isotope effect (KIE) studies have been particularly insightful. A deuterium KIE of 2.0 was observed for the formation of (Z)-hexa-1,4-diene when using ethylene-d₄, indicating that C-H bond cleavage is the rate-determining step in the hydrovinylation pathway. nih.govacs.org More precisely, the kH/kD values were determined to be 1.89(3) for (Z)-hexa-1,4-diene formation, consistent with β-hydrogen elimination being the rate-determining step. acs.org Conversely, an inverse KIE of 0.88(1) was observed for the formation of vinylcyclobutane, suggesting that oxidative cyclization may be the rate-determining step for the [2+2] cycloaddition pathway. acs.org
The table below presents a summary of the kinetic isotope effects observed in the reaction of butadiene and ethylene catalyzed by a Cₛ-symmetric (PDI)FeCH₃ complex. acs.org
| Product | kH/kD | Implied Rate-Determining Step |
| (Z)-hexa-1,4-diene | 1.89(3) | β-Hydrogen Elimination |
| Vinylcyclobutane | 0.88(1) | Oxidative Cyclization |
Isotopic Labeling Experiments for Mechanistic Elucidation
Isotopic labeling experiments are a powerful tool for tracing the pathways of atoms and bonds during a chemical reaction, providing definitive evidence for proposed mechanisms. In the study of reactions involving this compound and related compounds, deuterium and ¹³C labeling have been extensively used.
Deuterium labeling studies have been crucial in supporting the mechanism of hydrovinylation reactions catalyzed by α-diimine iron complexes. nih.gov These experiments have helped to rule out alternative mechanisms, such as those involving the formation of a discrete metal hydride species that would lead to H/D scrambling. acs.org For example, in the reaction of butadiene with a mixture of ethylene and ethylene-d₄, the exclusive formation of d₀ and d₄ hydrovinylation products was observed, which is consistent with a metallacycle mechanism. acs.org
¹³C labeling experiments have been used to identify the coordination of substrates to the metal center in catalytic intermediates. nih.gov By comparing the ¹³C NMR spectra of reactions performed with natural abundance and ¹³C-labeled substrates, it was possible to assign signals corresponding to coordinated butadiene in different iron complexes. nih.gov
Furthermore, a combination of deuterium labeling and NOESY/EXSY NMR experiments has provided evidence for the reversible nature of oxidative cyclization in the formation of 1,4-hexadiene. nih.govprinceton.edu These experiments showed exchange between the protons of the metallacycle intermediate and free butadiene and ethylene, confirming that the oxidative cyclization step is reversible. nih.gov
Computational Modeling of Reaction Mechanisms
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational modeling studies focused on the reaction mechanisms of this compound. While the broader class of α-diimines and their metal complexes have been the subject of theoretical investigations, particularly in the context of catalysis, detailed mechanistic insights, such as reaction energy profiles, transition state geometries, and thermodynamic data for reactions directly involving this compound, are not available in the reviewed literature. researchgate.netacs.orgx-rayman.co.ukrsc.orgresearchgate.netacs.orgresearchgate.netnih.gov
Computational chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways. researchgate.netrsc.orgresearchgate.net For related α-diimine systems, DFT calculations have been used to explore cycloaddition reactions, polymerization catalysis, and the electronic properties of their metal complexes. acs.orgrsc.orgacs.orgresearchgate.netnih.gov These studies often detail the energetics of substrate coordination, migratory insertion steps, and the influence of ligand structure on reaction barriers. acs.orgrsc.org
However, without specific studies on this compound, any discussion of its reaction mechanisms from a computational standpoint would be speculative. The unique electronic and steric properties arising from its conjugated diene backbone and terminal imine groups would require dedicated theoretical analysis to understand its reactivity.
Future computational research on this compound could provide valuable data on its conformational preferences, frontier molecular orbitals, and potential energy surfaces for various reactions. Such studies would be essential for predicting its behavior and designing new synthetic applications. At present, no such detailed research findings or corresponding data tables for this specific compound can be provided.
Catalytic Applications of Hexa 2,4 Diene 1,6 Diimine Metal Complexes
Olefin and Diene Polymerization
Hexa-2,4-diene-1,6-diimine metal complexes, particularly those of the late transition metals, are effective catalysts for the polymerization of olefins and dienes. The modular nature of the diimine ligand allows for systematic tuning of the catalyst's behavior.
Nickel complexes featuring α-diimine ligands are well-known for their ability to polymerize α-olefins like hex-1-ene. researchgate.netresearchgate.net These catalytic systems, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO) or ethylaluminum sesquichloride (EASC), can produce poly(hex-1-ene) with varying microstructures. researchgate.netresearchgate.net The structure of the resulting polymer, including the types and number of branches, is highly dependent on the polymerization temperature and the specific structure of the nickel catalyst. researchgate.net
The polymerization of 1-hexene (B165129) with these nickel catalysts often results in branched polymers. rsc.orgmdpi.com This branching arises from a "chain-walking" mechanism where the nickel center can migrate along the polymer chain through a series of β-hydride elimination and re-insertion steps. mdpi.com This process can lead to the formation of various branch types, including butyl, longer chain branches, and even methyl branches. researchgate.netmdpi.com The degree of branching can be influenced by the steric bulk of the substituents on the diimine ligand; increasing steric hindrance can promote 2,1-insertion of the monomer and the chain-walking process, leading to more highly branched structures. rsc.org
Detailed analysis of poly(hex-1-ene) produced by these catalysts has identified butyl (C4) and longer chain branches as the predominant types, with the presence of methyl branches indicating regio-irregular insertions. researchgate.net The formation of these varied microstructures highlights the dynamic nature of the nickel-catalyzed polymerization process.
Table 1: Nickel-Catalyzed Polymerization of 1-Hexene
| Catalyst System | Co-catalyst | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) | Branching (per 1000 C) | Reference |
|---|---|---|---|---|---|
| α-diimine nickel complex | MAO | (0.64–3.88) × 10⁴ | 1.16–1.52 | 106–140 | rsc.org |
| (α-diimine)nickel(II) chloride | MAO | - | - | up to 297 | mdpi.com |
Data is illustrative and compiled from multiple sources. Specific values vary with reaction conditions.
Iron and cobalt complexes bearing diimine-type ligands, particularly bis(imino)pyridine derivatives, are also active catalysts for olefin polymerization. researchgate.netresearchgate.net These catalysts, typically activated with MAO, can polymerize ethylene (B1197577) and other α-olefins. researchgate.netacs.orgnih.gov The structure of the ligand, including the substituents on the iminoaryl groups, significantly impacts the catalytic activity and the properties of the resulting polymer, such as molecular weight and thermal stability. researchgate.net
In the polymerization of 1-hexene, iron(III) complexes with salicylaldimine ligands, activated by ethylaluminium dichloride, have been shown to produce low molecular weight poly(1-hexene) with narrow polydispersity indices. mdpi.com NMR analysis of these polymers reveals the presence of methyl, butyl, and longer chain branches, with a predominance of longer branches suggesting that 2,1-insertion is the favored mechanism. mdpi.com
Furthermore, iron and cobalt complexes with bis(imino)pyridine ligands can catalyze the cyclopolymerization of non-conjugated dienes like 1,6-heptadiene. researchgate.net This reaction proceeds via an initial 2,1-insertion of a vinyl group followed by an intramolecular 1,2-insertion of the other vinyl group to form a five-membered ring in the polymer backbone. researchgate.net The stereochemistry of the resulting polymer (cis- or trans-fused rings) can be controlled by the choice of the metal and the ligand structure. researchgate.net
The ability to control the molecular weight, degree of branching, and stereoregularity of polyolefins is a key objective in polymer chemistry. With this compound and related diimine metal complexes, these parameters can be tuned through several strategies.
Ligand Design: The steric and electronic properties of the diimine ligand are paramount. Increasing the steric bulk of the ortho-substituents on the aryl rings of the ligand in nickel catalysts generally leads to a decrease in polymer branching density. rsc.org The structure of the ligand also influences the stereoselectivity of the polymerization, with some catalyst systems leading to the formation of isotactic or syndiotactic polymers. acs.orgrsc.org For instance, certain tantalum(V) complexes with [OSSO]-type ligands can produce highly isotactic poly(1-hexene). acs.org
Reaction Conditions: Polymerization temperature has a significant effect. In nickel-catalyzed 1-hexene polymerization, lower temperatures tend to decrease the branching density. rsc.org The choice of solvent can also play a role in the catalytic activity, molecular weight, and stereoselectivity of the polymerization of dienes. rsc.org
Co-catalyst: The type and concentration of the co-catalyst (e.g., MAO, organoaluminum compounds) can influence the activity of the catalyst and the properties of the resulting polymer. vscht.czcas.cz
A significant advancement in this field is the development of living or controlled polymerization systems using diimine metal complexes. vscht.cztandfonline.com Living polymerizations are characterized by the absence of chain termination and transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). tandfonline.com
Nickel diimine complexes, particularly those with bulky substituents, have been shown to mediate the living/controlled polymerization of α-olefins like hex-1-ene. researchgate.netvscht.cz This has been achieved not only at low temperatures but also at room temperature. researchgate.net By carefully selecting the nickel complex and a non-MAO co-catalyst like diethylaluminium chloride or ethylaluminium dichloride, poly(hex-1-ene) with very narrow molar mass distributions can be prepared. vscht.cz The living nature of these systems is often demonstrated by a linear increase in molecular weight with monomer conversion and the ability to reinitiate polymerization upon the addition of fresh monomer. vscht.czcas.cz
Control of Molecular Weight, Branching, and Stereoregularity
Cycloaddition Reactions
Metal complexes of this compound and its analogues are also effective catalysts for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.
Iron complexes bearing pyridine(diimine) (PDI) ligands have emerged as highly effective catalysts for the [2+2] cycloaddition of unactivated alkenes and dienes. nih.govprinceton.eduresearchgate.net These reactions provide a direct route to substituted cyclobutanes, which are valuable building blocks in organic synthesis. princeton.edu
The catalytic cycle is believed to involve the formation of a five-membered metallacycle intermediate through the oxidative coupling of two alkene molecules or an alkene and a diene. nih.gov The geometry of this metallacycle intermediate can determine the reaction's selectivity towards either [2+2] cycloaddition or hydrovinylation products. acs.orgnih.govprinceton.edu For instance, with C₂ᵥ-symmetric, arylated PDI iron catalysts, the reaction of butadiene and ethylene is highly selective for the [2+2] cycloaddition product, vinylcyclobutane. acs.orgnih.gov In contrast, Cₛ-symmetric (aryl,alkyl)-substituted PDI iron complexes can yield a mixture of vinylcyclobutane and (Z)-hexa-1,4-diene, the product of hydrovinylation. acs.orgnih.gov
Mechanistic studies, including deuterium (B1214612) labeling experiments, have provided insights into the reaction pathways. acs.orgnih.govnih.gov For the hydrovinylation reaction, a kinetic isotope effect suggests that C-H bond cleavage is the rate-determining step. acs.orgnih.gov The formation of the cyclobutane (B1203170) product is thought to proceed via irreversible C(sp³)–C(sp³) bond-forming reductive elimination from a trans-metallacycle. acs.orgnih.govprinceton.edu
Table 2: Iron-Catalyzed [2+2] Cycloaddition of Butadiene and Ethylene
| Catalyst System | Product(s) | Selectivity ([2+2] vs. Hydrovinylation) | Reference |
|---|---|---|---|
| C₂ᵥ-symmetric (PDI)Fe | Vinylcyclobutane | Exclusive for [2+2] | acs.orgnih.gov |
| Cₛ-symmetric (PDI)Fe | Vinylcyclobutane and (Z)-hexa-1,4-diene | Mixture | acs.orgnih.gov |
[2+2+2] Cyclotrimerization
The [2+2+2] cyclotrimerization of alkynes is a powerful, atom-economical method for synthesizing substituted benzene (B151609) rings. mdpi.com This transformation can be initiated by a variety of transition metal catalysts, with nickel complexes being particularly notable. mdpi.comuu.nl While the foundational work in this area was established with nickel catalysts, subsequent research has expanded the scope to include metals like rhodium and cobalt. mdpi.com
The mechanism of [2+2+2] cycloadditions is a cornerstone for creating six-membered carbo- and heterocyclic structures in a single, efficient step. researchgate.net These reactions are prized for their ability to form multiple carbon-carbon bonds with high tolerance for various functional groups. researchgate.netresearchgate.net The design of the ligand is crucial; for instance, in nickel-catalyzed cyclotrimerizations, bidentate phosphine (B1218219) ligands with small bite angles have been shown to produce the best yields. mdpi.com Although direct catalysis by a simple this compound complex is not extensively documented in this specific reaction, the principles are well-established with related diimine and other nitrogen-containing ligand systems, demonstrating the potential of this class of catalysts.
Hydrovinylation Reactions
Hydrovinylation, the addition of a hydrogen and a vinyl group across a double bond, is a significant carbon-carbon bond-forming reaction. researchgate.net Iron complexes featuring pyridine(diimine) (PDI) ligands, which share the core diimine structure with this compound, have proven to be effective catalysts for the hydrovinylation of conjugated dienes with olefins. acs.orgnih.gov
A key application is the reaction between butadiene and ethylene. Research has shown that CS-symmetric (aryl,alkyl)-substituted pyridine(diimine) iron methyl complexes can catalyze this transformation to produce a mixture of vinylcyclobutane (from [2+2] cycloaddition) and (Z)-hexa-1,4-diene (from hydrovinylation). nih.govacs.org The selectivity between these two pathways is highly dependent on the geometry of the ligand framework. acs.org For example, while C2v-symmetric arylated PDI iron catalysts are highly selective for [2+2] cycloaddition, introducing asymmetry by replacing an aryl-imine substituent with an N-alkyl group opens up the hydrovinylation pathway. nih.gov
Mechanistic studies, including deuterium labeling experiments, support a pathway for hydrovinylation that involves the reversible oxidative cyclization of the substrates to form a cis-metallacycle intermediate. nih.gov This contrasts with the formation of the cycloaddition product, which proceeds via an irreversible reductive elimination from a trans-metallacycle. nih.gov In some systems, an iron diene complex has been identified as the catalyst resting state. nih.gov The reaction can yield valuable "skipped" diene products with high selectivity. nih.gov
The performance of these catalysts is sensitive to the substituents on the diimine ligand. Introducing ethyl groups on the imine carbon, for instance, has been observed to increase the reaction rate. nih.gov
Table 1: Catalytic Performance of CS-Symmetric (PDI)FeCH₃ Precatalysts in Butadiene and Ethylene Reactions
This table is interactive. You can sort and filter the data.
| Precatalyst | Time (h) | Conversion (%) | Product Ratio (VCB : 1,4-HD : 2,4-HD) | Source |
|---|---|---|---|---|
| 1-CH₃ | 10 | >99 | 51 : 49 : 0 | nih.gov |
| 2-CH₃ | 6 | 74 | - | nih.gov |
| 2-CH₃ | 20 | >99 | 11 : 68 : 21 | nih.gov |
| 3-CH₃ | 6 | >99 | 51 : 49 : 0 | nih.gov |
| 4-CH₃ | 6 | >99 | 53 : 47 : 0 | nih.gov |
(VCB = Vinylcyclobutane; 1,4-HD = (Z)-hexa-1,4-diene; 2,4-HD = 2,4-hexadiene (B1165886) isomer)
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. mdpi.com Metal complexes with diimine and related nitrogen-based ligands are effective catalysts for this transformation. For example, cationic platinum complexes with bidentate diimine ligands catalyze the cyclization/hydrosilylation of 1,6-diynes, tolerating a wide array of functional groups such as esters, sulfones, and amides. acs.org
Cobalt complexes featuring pyridine-2,6-diimine (PDI) pincer ligands have been successfully employed for the Z-selective anti-Markovnikov hydrosilylation of terminal alkynes. acs.org The steric properties of these ligands are critical for achieving high selectivity. acs.org Similarly, iron complexes have been developed for the hydrosilylation of imines as a method for synthesizing amines. acs.org
The mechanism of hydrosilylation can vary. While the Chalk-Harrod mechanism, involving oxidative addition of the Si-H bond, is common, other pathways exist. acs.org For instance, some nickel-catalyzed systems are believed to proceed through an active Ni-Si intermediate rather than a Ni-H species. acs.org The choice of metal and ligand structure dictates the reaction pathway and the selectivity of the final product (e.g., (E)-β, (Z)-β, or α-vinylsilanes from alkynes). acs.org
Scope and Limitations of this compound Catalysts
The utility of catalysts based on the diimine framework is broad, but also subject to certain limitations.
Scope:
Substrate Tolerance: In hydrosilylation reactions, platinum-diimine systems have demonstrated compatibility with a range of functional groups, including esters, sulfones, acetals, and amides, showcasing a broad synthetic scope. acs.org
Reaction Diversity: Iron-diimine complexes are versatile, capable of catalyzing distinct transformations like [2+2] cycloaddition and hydrovinylation, with the product outcome being tunable through ligand design. nih.govacs.org They are also effective in the acs.orgmdpi.com-hydrovinylation of conjugated dienes with unactivated α-olefins. nih.gov
Selectivity Control: High chemo- and stereoselectivity can often be achieved. For example, cobalt-diimine catalysts can direct the anti-Markovnikov hydrosilylation of alkynes with high Z-selectivity. acs.org
Limitations:
Competing Pathways: A significant challenge is controlling the chemoselectivity between different possible reaction pathways. In the iron-catalyzed reaction of butadiene and ethylene, hydrovinylation competes with [2+2] cycloaddition, and achieving exclusive selectivity for one product can be difficult. nih.govacs.org
Catalyst Stability: The thermal stability of the catalyst can be a limiting factor. For some CS-symmetric iron complexes, the active catalytic species can decompose, leading to secondary processes like diene isomerization. acs.org More electron-rich and sterically open diimine chelates can lead to less stable iron(0) complexes. nih.gov
Substrate Reactivity: The nature of the substrate can limit catalyst activity. In certain nickel-catalyzed hydrosilylations, low activity is observed with primary and tertiary silanes compared to secondary silanes. acs.org
Ligand Design Strategies for Enhanced Catalytic Performance
The performance of metal catalysts is intrinsically linked to the structure of the supporting ligands. For diimine complexes, several design strategies are employed to enhance catalytic activity, selectivity, and stability. ethernet.edu.et
Steric and Electronic Tuning: The modular nature of diimine ligands allows for straightforward modification of their steric and electronic properties. nih.gov Increasing the steric bulk of the substituents on the aryl rings of pyridine(diimine) ligands is a common strategy to improve catalyst stability and influence product selectivity. nih.govresearchgate.net For example, sterically congested pyridine-2,6-diimine ligands are crucial for achieving high selectivity in cobalt-catalyzed hydrosilylation. acs.org
Redox-Active Ligands: Diimines are classic examples of "redox-active" or "non-innocent" ligands. mdpi.com These ligands can actively participate in the catalytic cycle by accepting or donating electrons, effectively storing redox equivalents. researchgate.net This property allows complexes of first-row transition metals like iron and cobalt to mediate multi-electron reactions that might otherwise be the domain of more expensive precious metals. nih.govresearchgate.net The ability of the diimine ligand to exist as a radical anion is a key feature in the electronic structure of many active iron catalysts. nih.gov
By strategically modifying the ligand backbone and its peripheral substituents, chemists can rationally design and optimize diimine metal complexes for specific catalytic applications, pushing the boundaries of efficiency and selectivity.
Advanced Materials Science Applications
Integration into Functional Materials
The integration of diimine functionalities, such as those present in Hexa-2,4-diene-1,6-diimine, is a key strategy in the development of advanced functional materials. The nitrogen atoms of the imine groups can act as potent ligands for a wide array of metal ions, leading to the formation of stable metal complexes with diverse electronic, optical, and catalytic properties. dntb.gov.uadntb.gov.ua These metal-diimine complexes can be incorporated into larger polymeric structures or serve as discrete functional units within a material matrix.
Supramolecular Assemblies and Frameworks
The directional and specific non-covalent interactions afforded by the diimine moiety make it an excellent component for the construction of supramolecular assemblies and frameworks. Hydrogen bonding, π–π stacking, and metal-ligand coordination are the primary forces driving the self-assembly of diimine-containing molecules into well-defined architectures. rsc.orgrsc.org
Research has shown that α-diimine compounds bearing multiple hydroxyl and amine groups can self-assemble into a variety of morphologies, including solid spheres, nanotubes, and capsules. rsc.orgrsc.org These assemblies are stabilized by a combination of hydrogen bonds and π–π stacking interactions. rsc.orgrsc.org Such supramolecular structures can act as multifunctional host systems for various metal species. For example, gold nanoparticles have been generated in situ and encapsulated within these diimine-based assemblies, creating novel hybrid nanostructures. rsc.org
Furthermore, pyridine-2,6-diimine-linked macrocycles have been shown to assemble into high-aspect-ratio nanotubes in the presence of a small amount of acid. chemrxiv.orgosti.gov These nanotubes exhibit a cooperative self-assembly mechanism and can be spun into nanofibers with a high Young's modulus, exceeding that of many synthetic polymers and biological filaments. chemrxiv.orgosti.gov In the realm of metal-organic frameworks, diimine-dihalido gold(III) complexes have been used as building blocks to form 2D networks through halogen bonding and other σ-hole interactions. mdpi.com The ability to control the self-assembly process through the design of the diimine ligand and the choice of metal ion opens up possibilities for creating complex and functional supramolecular materials. nih.gov
Photoresponsive Materials
Diimine ligands are integral components in the design of photoresponsive materials, particularly in the context of metal complexes. The photophysical and photochemical properties of these materials can be finely tuned by modifying the structure of the diimine ligand and the nature of the metal center. researchgate.netacs.orguef.fi Many diimine complexes exhibit interesting photochromic behavior, where irradiation with light induces a reversible change in their structure and, consequently, their optical properties. acs.orgresearchgate.netnih.govacs.org
For example, complexes of rhenium(I) with diimine ligands are known for their rich photochemistry and have applications in light-emitting devices and optical switches. researchgate.net The excited-state characteristics of these complexes can be altered by changing the substituents on the diimine ligand. researchgate.net Similarly, zinc(II) diimine complexes containing dithiolate ligands have been studied for their photochemical properties, where the lowest excited state is a ligand-to-ligand charge transfer (LLCT) state. ias.ac.in
Spirooxazine-containing diimine ligands have been incorporated into zinc(II) complexes to create photochromic materials. acs.org Upon UV irradiation, these materials exhibit a color change, and the kinetics of the thermal bleaching process can be studied. acs.org Copper(I) diimine complexes containing dithienylethene units also display photochromism, with the photoinduced cyclization being sensitized by the metal-to-ligand charge-transfer (MLCT) excited state. acs.org The ability to control the structure and properties of these materials with light makes them promising for applications in molecular switches, information storage, and sensing. nih.govrsc.org
Polymer Design and Synthesis using Diimine Catalysts
Diimine complexes, particularly those of late transition metals like nickel and palladium, are highly effective catalysts for olefin polymerization. ethz.chrsc.orgrsc.org These catalysts, often referred to as Brookhart-type catalysts, are renowned for their ability to produce polyolefins with a wide range of microstructures, from linear to highly branched, by a process known as "chain-walking". rsc.orgmdpi.com This capability allows for the synthesis of novel polyolefins and the precise tailoring of polymer properties using a single monomer feedstock like ethylene (B1197577). rsc.orgsioc-journal.cn
Synthesis of Novel Polyolefins
The structure of the α-diimine ligand plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. By systematically modifying the steric and electronic properties of the ligand, researchers can synthesize a variety of polyolefins with unique characteristics.
For instance, unsymmetrical α-diimine nickel catalysts have been designed to produce polyolefin elastomers. rsc.orgsioc-journal.cn The steric effects of the ligand, controlled by the nature of the aniline (B41778) units used in its synthesis, have a significant impact on catalytic activity, polymer molecular weight, and branching density. sioc-journal.cn Some of these catalysts are capable of producing ultra-high molecular weight polyethylene (B3416737) with excellent mechanical and elastic properties. sioc-journal.cn
The use of bulky substituents on the N-aryl groups of the diimine ligand, such as dibenzhydryl groups, can lead to catalysts with enhanced thermal stability and the ability to produce high molecular weight polyethylene. scirp.orgacs.org These catalysts are often activated with cocatalysts like modified methylaluminoxane (B55162) (MMAO). scirp.org The versatility of α-diimine catalysts also extends to the copolymerization of ethylene with polar monomers, leading to the synthesis of functionalized polyolefins. rsc.orgrsc.org
Table 1: Ethylene Polymerization with Unsymmetrical α-Diimine Nickel Catalysts
Data synthesized from research on unsymmetrical α-diimine nickel catalysts. sioc-journal.cn
Tailoring Polymer Microstructure
Increasing the polymerization temperature generally leads to an increase in the branching density of the polyethylene. mdpi.com This is attributed to an increased rate of chain-walking relative to monomer insertion at higher temperatures. mdpi.com Conversely, increasing the ethylene pressure tends to produce more linear polymers with lower branching. acs.org
The steric bulk of the ortho-substituents on the aryl groups of the diimine ligand has a profound effect on the polymer microstructure. acs.orgresearchgate.net Catalysts with bulkier substituents tend to produce polymers with higher molecular weights and increased branching. acs.orgresearchgate.net The electronic properties of the ligand also play a role; electron-donating or electron-withdrawing groups can influence the catalytic activity and the properties of the resulting polymer. mdpi.com This fine control over the polymer microstructure allows for the production of materials ranging from soft, amorphous elastomers to more rigid, semi-crystalline plastics. acs.orgmdpi.com
Table 2: Effect of Polymerization Temperature on Polyethylene Microstructure using an α-Diimine Nickel Catalyst
Data synthesized from research on phenyl-substituted α-diimine Ni(II) catalysts. mdpi.com
Future Directions and Emerging Research Avenues
Exploration of New Metal-Ligand Combinations
A primary focus of ongoing research is the synthesis and characterization of novel metal complexes incorporating the hexa-2,4-diene-1,6-diimine ligand. The versatility of this diimine ligand allows for coordination with a wide array of transition metals, each imparting distinct catalytic properties to the resulting complex. The exploration of different metal centers, such as iron, cobalt, nickel, and ruthenium, is a key area of investigation. acs.orgmdpi.comresearchgate.net The electronic and steric properties of the metal-ligand combination can be fine-tuned to optimize catalyst performance for specific reactions. acs.orgprinceton.edu For instance, the development of Cs-symmetric (aryl,alkyl)-substituted pyridine(diimine) iron methyl complexes has been shown to influence the selectivity of reactions like [2+2] cycloadditions and hydrovinylations. acs.orgprinceton.edu
Future work in this area will likely involve:
Systematic variation of metal precursors: Investigating a broader range of transition metals and their oxidation states to access new catalytic activities.
Ligand modification: Introducing various substituents onto the diimine backbone to modulate the steric and electronic environment of the metal center, thereby controlling catalyst selectivity and activity. princeton.edu
Synthesis of heterobimetallic complexes: Creating complexes with two different metal centers bridged by the diimine ligand to explore synergistic catalytic effects.
Table 1: Investigated Metal-Diimine Complex Combinations and Their Applications
| Metal Center | Ligand Type | Application | Research Focus |
|---|---|---|---|
| Iron (Fe) | Pyridine(diimine) | [2+2] Cycloaddition, Hydrovinylation | Enhancing selectivity and understanding reaction mechanisms. acs.orgprinceton.edunih.govprinceton.edu |
| Cobalt (Co) | Pyridine(diimine) | Alkene Polymerization | Developing highly active catalysts for olefin polymerization. princeton.edu |
| Nickel (Ni) | α-diimine | Alkene Polymerization | Investigating living/controlled polymerization of α-olefins. researchgate.net |
Development of Heterogeneous Catalytic Systems
While homogeneous catalysis using soluble metal-diimine complexes has been extensively studied, there is a growing interest in developing heterogeneous catalytic systems. Immobilizing these complexes onto solid supports offers significant advantages, including ease of catalyst separation from the reaction products, potential for catalyst recycling, and improved stability. researchgate.netacs.org
Strategies for creating heterogeneous catalysts from this compound complexes include:
Anchoring to inorganic supports: Covalently attaching the diimine ligand or its pre-formed metal complex to materials like silica, alumina, or zeolites. acs.org
Incorporation into Metal-Organic Frameworks (MOFs): Using the diimine ligand as a building block for the synthesis of MOFs, which can act as highly porous and active heterogeneous catalysts. researchgate.netnih.gov The predictable structure and tunable porosity of MOFs make them promising platforms for designing catalysts with high selectivity. nih.gov
Encapsulation in porous materials: Physically entrapping the metal-diimine complexes within the pores of materials like mesoporous silica.
The development of these heterogeneous systems is crucial for the industrial application of catalysts based on this compound, making processes more cost-effective and environmentally friendly. researchgate.net
Sustainable and Environmentally Benign Synthesis and Catalysis
A major thrust in modern chemistry is the development of sustainable and green chemical processes. Research involving this compound is aligned with this goal in several ways. One approach is the development of catalytic systems based on earth-abundant and less toxic metals like iron, as opposed to precious metals like rhodium or palladium. mdpi.com
Furthermore, efforts are being made to develop environmentally benign synthesis routes for the diimine ligand itself, potentially utilizing bio-based starting materials. For example, research into the green synthesis of related compounds like hexamethylene-1,6-dicarbamate from biomass-derived platform molecules highlights a potential pathway for the sustainable production of diamine precursors to diimines. rsc.org
Catalytic reactions are also being designed to be more atom-economical, minimizing waste generation. Cycloaddition and hydrovinylation reactions catalyzed by diimine complexes are examples of such efficient transformations that form complex molecules from simple building blocks in a single step. acs.orgwikipedia.org
Advanced Spectroscopic and Computational Tools for In-Situ Studies
A deeper understanding of the reaction mechanisms underlying the catalytic activity of this compound complexes is essential for the rational design of improved catalysts. Advanced spectroscopic techniques are being employed to study these reactions in-situ, providing real-time information about the active catalytic species and reaction intermediates.
Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments like NOESY and EXSY, are powerful tools for elucidating the structure and dynamics of catalyst resting states and intermediates. acs.orgprinceton.edu For instance, these methods have been used to establish the lack of interconversion between different metallacycle isomers and to probe reversible oxidative cyclization steps in iron-catalyzed reactions. acs.org
In conjunction with experimental studies, computational methods like Density Functional Theory (DFT) are becoming increasingly important. DFT calculations can provide valuable insights into:
The electronic structure of metal-diimine complexes.
The energetics of different reaction pathways.
The transition state geometries that determine reaction selectivity. nih.gov
The synergy between advanced in-situ spectroscopy and computational modeling is expected to accelerate the discovery and optimization of new catalytic systems based on this compound.
Application in Other Transformative Organic Reactions
The catalytic potential of metal complexes of this compound extends beyond the well-studied cycloaddition and polymerization reactions. Researchers are actively exploring their application in a wider range of transformative organic reactions. The ability of the diimine ligand to act as a redox-active or "non-innocent" ligand, participating directly in electron transfer processes, opens up possibilities for unique reactivity. mdpi.com
Emerging areas of application include:
C-H activation and functionalization: Catalyzing the direct conversion of C-H bonds into more valuable functional groups, which is a major goal in synthetic chemistry.
Hydrosilylation: The addition of Si-H bonds across double bonds, a key reaction in the production of silicone polymers and organosilicon compounds. mdpi.comnih.gov
Cross-coupling reactions: Forming carbon-carbon bonds between different organic fragments, a cornerstone of modern organic synthesis.
Small molecule activation: Catalyzing reactions involving the activation of small, inert molecules like dinitrogen (N2) or carbon dioxide (CO2).
The modular nature of the diimine ligand framework allows for the systematic tuning of the catalyst's properties to meet the specific demands of these diverse organic transformations. princeton.edu
Q & A
Q. What are the recommended synthetic routes for Hexa-2,4-diene-1,6-diimine?
- Methodology : this compound can be synthesized via condensation of hexa-2,4-dienal with 1,6-diaminohexane under dehydrating conditions. A Schiff base formation protocol is typically employed, using catalysts like p-toluenesulfonic acid in anhydrous solvents (e.g., toluene) at reflux . For stereochemical control, ensure strict exclusion of moisture and monitor reaction progress via thin-layer chromatography (TLC) or FTIR for imine bond formation (C=N stretch at ~1640–1690 cm⁻¹) .
Q. How can spectroscopic data (NMR, IR) for this compound be reliably interpreted?
- Methodology :
- ¹H NMR : Expect vinyl proton signals at δ 5.5–6.5 ppm (doublets for trans-configuration) and imine protons at δ 8.0–8.5 ppm. Compare with analogous imines like phenylprop-2-enylideneisopropylamine .
- FTIR : Confirm C=N stretches at ~1640–1690 cm⁻¹ and absence of primary amine peaks (~3300 cm⁻¹). Validate using NIST Chemistry WebBook reference data .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) at low temperatures. Monitor solubility via UV-Vis spectroscopy (λmax ~250–280 nm for conjugated diimines). For hygroscopic samples, employ anhydrous conditions and inert gas purging during crystallization .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs). Compare HOMO energy of the diene (this compound) with LUMO of dienophiles (e.g., maleic anhydride). Experimental validation via kinetic studies (e.g., variable-temperature NMR) can confirm computational predictions .
Q. How to resolve contradictions in thermodynamic stability data between experimental and computational studies?
Q. What strategies mitigate isomerization during catalytic applications of this compound?
- Methodology : Use sterically hindered ligands (e.g., BINAP) in transition-metal complexes to stabilize the desired (E,E)-isomer. Monitor isomer ratios via GC-MS or chiral HPLC. For photostability, test under UV light (λ = 254 nm) with UV-Vis tracking of λmax shifts .
Data Management and Validation
Q. Where can researchers access authoritative datasets for cross-referencing physical properties?
- Methodology :
- NIST Chemistry WebBook : For spectroscopic and thermodynamic data .
- NFDI4Chem repositories : Search Chemotion or RADAR4Chem for peer-reviewed datasets .
- EPA CompTox Dashboard : Validate environmental safety parameters .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
